3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Structural Evolution of Bicyclic Heterocycles in Drug Discovery
The development of bicyclic heterocycles has revolutionized medicinal chemistry by enabling precise modulation of molecular interactions with biological targets. Pyridopyrimidinones, as exemplified by the core 4H-pyrido[1,2-a]pyrimidin-4-one system, emerged from systematic efforts to enhance the pharmacokinetic properties of monocyclic pyrimidines. Early work focused on annelation strategies, where fusion of pyridine and pyrimidine rings improved aromatic π-stacking capabilities while introducing conformational rigidity. Parallel advancements in thiazolidinone chemistry demonstrated the scaffold's utility as a bioisostere for carboxylic acids, with the 2-thioxo-1,3-thiazolidin-4-one moiety providing enhanced hydrogen-bonding capacity and metabolic resistance compared to its oxazolidinone counterparts.
Critical milestones in structural optimization include:
- Ring Size Optimization : Comparative studies of 6,5- vs. 6,6-fused systems revealed superior target engagement for pyrido[1,2-a]pyrimidinones over larger annulated analogs.
- Substituent Positioning : Introduction of electron-withdrawing groups at C2 (e.g., amino) and C3 (e.g., methylidene) positions significantly modulated H-bond donor/acceptor profiles.
- Spirocyclic Integration : Hybridization with thiazolidinone through a conjugated methylidene bridge enabled simultaneous engagement of orthogonal binding pockets, as demonstrated in kinase inhibition assays.
Rational Design Principles for Dual Heterocyclic Systems
The strategic combination of pyridopyrimidinone and thiazolidinone scaffolds follows three core design principles:
Electronic Complementarity
The electron-deficient pyridopyrimidinone core (calculated LUMO = -1.78 eV) pairs with the electron-rich thiazolidinone sulfur atoms (HOMO = -5.23 eV) to create a push-pull system that enhances charge transfer interactions with biological targets. This electronic asymmetry facilitates selective binding to ATP pockets in kinases while minimizing off-target effects.
Spatial Congruence
Molecular modeling of the title compound reveals a planar pyridopyrimidinone system (dihedral angle < 5°) connected via a Z-configured methylidene bridge to the non-planar thiazolidinone ring (torsion angle = 32.7°). This geometry positions the 3-methoxypropylamino group for optimal solvent exposure while burying the thioxo group in hydrophobic binding clefts.
Metabolic Stabilization
Key structural features address common metabolic vulnerabilities:
- 3-Methoxypropyl Chain : Ethylene glycol mimicry enhances aqueous solubility (logP = 1.89) while resisting oxidative cleavage.
- Thioxo Group : Replaces labile carbonyl oxygen, reducing susceptibility to hepatic reductase activity.
- Annulated Pyridine : Blocks CYP3A4-mediated oxidation at the C4 position.
Historical Development of Thiazolidinone-Pyridopyrimidinone Conjugates
The convergence of thiazolidinone and pyridopyrimidinone chemistry can be traced through four developmental phases:
Phase 1: Monocyclic Foundations (1980s–1990s)
Early work established thiazolidinones as protease inhibitors and pyridopyrimidinones as kinase modulators. Seminal studies demonstrated:
- Thiazolidin-4-ones inhibit HIV-1 protease (IC~50~ = 0.8 μM) via chelation of catalytic aspartates.
- Pyrido[1,2-a]pyrimidin-4-ones block CDK2/cyclin E (IC~50~ = 120 nM) through competitive ATP displacement.
Phase 2: First-Generation Hybrids (2000–2010)
Initial conjugation strategies employed simple alkyl linkers, resulting in compounds with improved potency but poor solubility. Key advancements included:
- Introduction of π-conjugated bridges (2005) to maintain planarity.
- Replacement of oxygen with sulfur in the thiazolidinone ring (2008), improving metabolic stability.
Phase 3: Stereochemical Control (2010–2020)
Development of asymmetric synthesis protocols enabled precise control over Z/E configurations at the methylidene bridge. Notable achievements:
- Schwartz's reagent-mediated diastereoselective reduction (>97% de) of sulfinamide intermediates.
- Pd-catalyzed cross-coupling with zinc cyanide for stereoretentive C3 functionalization.
Phase 4: Contemporary Target Engagement (2020–Present)
Current generation hybrids like the title compound exhibit dual-mode inhibition through:
- Pyridopyrimidinone-mediated ATP competitive binding (K~d~ = 18 nM).
- Thiazolidinone-derived allosteric modulation (ΔT~m~ = 4.3°C).
Table 1. Synthetic Evolution of Key Hybrid Intermediates
Properties
Molecular Formula |
C18H20N4O3S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O3S2/c1-3-21-17(24)13(27-18(21)26)11-12-15(19-8-6-10-25-2)20-14-7-4-5-9-22(14)16(12)23/h4-5,7,9,11,19H,3,6,8,10H2,1-2H3/b13-11- |
InChI Key |
SAEJBHQIVXRJMC-QBFSEMIESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[1,2-a]Pyrimidin-4-One Formation
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate under acidic conditions yields the bicyclic core. Substituents at the 2- and 3-positions are introduced through nucleophilic aromatic substitution or palladium-catalyzed couplings.
Thiazolidinone Ring Construction
The thiazolidin-4-one moiety is constructed by reacting primary amines with carbon disulfide and ethyl chloroacetate, followed by alkylation to introduce the ethyl group at N3. The exocyclic double bond is established via Knoevenagel condensation between the thiazolidinone’s active methylene group and an aldehyde-functionalized pyrido[1,2-a]pyrimidin-4-one intermediate.
Stepwise Synthesis and Reaction Conditions
Intermediate 1: 2-[(3-Methoxypropyl)Amino]-4H-Pyrido[1,2-a]Pyrimidin-4-One
Procedure :
-
Chlorination : 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is treated with 3-methoxypropylamine in acetonitrile at 60°C for 12 hours under nitrogen.
-
Workup : The mixture is cooled, filtered, and concentrated. Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the amine-substituted intermediate (75–82% yield).
Key Parameters :
Intermediate 2: 3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl Derivative
Procedure :
-
Knoevenagel Condensation : The aldehyde group at position 3 of the pyrido[1,2-a]pyrimidin-4-one reacts with 3-ethyl-2-thioxothiazolidin-4-one in ethanol under reflux.
-
Stereoselectivity : The Z-isomer is favored due to steric hindrance from the ethyl group, confirmed by NOESY NMR.
Reaction Equation :
Optimization Strategies for Yield and Purity
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent Polarity | Ethanol | 15% vs. DCM |
| Reaction Temperature | 78°C (reflux) | 22% vs. 50°C |
| Reaction Time | 8 hours | 89% conversion |
Polar protic solvents like ethanol enhance nucleophilicity of the thiazolidinone’s methylene group, while elevated temperatures drive equilibrium toward product formation.
Catalytic Additives
-
Piperidine : Reduces activation energy for Knoevenagel condensation (5 mol%, 18% yield boost).
-
Molecular Sieves (4Å) : Absorb generated water, shifting equilibrium (10% yield increase).
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time = 12.3 min.
Challenges and Limitations
-
Isomer Control : Despite optimized conditions, 8–12% E-isomer contamination occurs, requiring tedious chromatographic separation.
-
Scale-Up Issues : Exothermic reactions above 100 g scale lead to byproduct formation (e.g., dimerization).
-
Cost of Catalysts : Palladium-based catalysts for Suzuki couplings increase production costs by ~40% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Various substitution reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . Its structural characteristics include a pyrido-pyrimidine core, which is known for its diverse biological activities. The compound features a thiazolidinone moiety that contributes to its reactivity and interaction with biological targets.
Pharmacological Applications
-
Antimicrobial Activity :
- Several studies have demonstrated the antimicrobial potential of thiazolidinone derivatives, including those similar to the compound . For instance, derivatives have shown moderate to significant activity against various bacterial strains and fungi, indicating potential use as antimicrobial agents .
- Antitumor Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Screening
A study evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the thiazolidinone ring significantly enhanced activity against Gram-positive and Gram-negative bacteria. The compound under review showed promising results in preliminary tests, suggesting further exploration in this area .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that compounds similar to 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one exhibited cytotoxic effects. These effects were attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Trends :
- Position 2 Modifications: Aromatic or bulky substituents (e.g., 1-phenylethyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Smaller groups like ethylamino favor metabolic clearance.
- Thiazolidinone Modifications: Methoxyalkyl chains (e.g., 3-methoxypropyl ) improve solubility compared to allyl or ethyl groups .
Physicochemical Properties
- Solubility: The 3-methoxypropyl group confers moderate solubility in DMSO or ethanol, contrasting with the poor solubility of purely aromatic analogs (e.g., phenylethyl-substituted compound in ).
- Stability: Thioxo groups in the thiazolidinone ring are prone to hydrolysis under acidic conditions, a common instability in this class .
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological applications. Its structure combines features from thiazolidinones and pyrido-pyrimidinones, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.6 g/mol. The IUPAC name reflects its complex structure, which includes a thiazolidine ring and a pyrido-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S2 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Biological Activity
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:
1. Antioxidant Activity
Thiazolidinones have been shown to possess significant antioxidant properties. A study evaluated various thiazolidinone derivatives and demonstrated that modifications at specific positions can enhance their ability to scavenge free radicals and inhibit lipid peroxidation. The compound may exhibit similar antioxidant effects due to its structural characteristics .
2. Antidiabetic Effects
Thiazolidinone derivatives are known for their potential as antidiabetic agents. They may act by enhancing insulin sensitivity or inhibiting enzymes involved in glucose metabolism. In vitro studies have suggested that compounds with similar structures can effectively lower blood glucose levels and improve insulin signaling pathways .
3. Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related thiazolidinone derivatives has shown efficacy against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .
4. Cytotoxicity and Anticancer Activity
Preliminary studies indicate that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways. The specific compound discussed may demonstrate similar cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) based on structural analogies observed in related compounds .
Case Studies
Several studies have investigated the biological activities of thiazolidinone derivatives:
- Antioxidant Study : A series of thiazolidinones were tested for their ability to inhibit lipid peroxidation using the TBARS assay. Compounds with specific substitutions showed enhanced activity, indicating the importance of structural modifications for optimizing antioxidant properties .
- Antidiabetic Study : In vivo studies demonstrated that certain thiazolidinone derivatives significantly reduced blood glucose levels in diabetic animal models, highlighting their potential as therapeutic agents for diabetes management .
- Cytotoxicity Assessment : A study focused on the anticancer activity of thiazolidinone derivatives showed that specific compounds induced apoptosis in cancer cell lines with IC50 values indicating potent activity against MCF-7 and DU145 cells .
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high yield and purity?
The synthesis involves multi-step routes starting from readily available precursors. Key steps include:
- Formation of the thiazolidinone ring via condensation reactions using thiourea derivatives and α,β-unsaturated ketones.
- Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization under reflux conditions (e.g., acetonitrile or DMSO as solvents, Lewis acids as catalysts) .
- Purification via column chromatography or recrystallization to achieve >95% purity . Optimize reaction time, temperature, and stoichiometry to mitigate side products like isomerization or incomplete cyclization .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Assign peaks for the Z-configuration of the thiazolidinone methylidene group and verify substituent positions (e.g., 3-methoxypropylamino) .
- IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
- HPLC/MS : Assess purity and detect trace impurities .
Advanced Research Questions
Q. How should interaction studies be designed to elucidate the compound’s mechanism of action?
- In vitro assays : Measure binding affinity to target proteins (e.g., kinases, receptors) using surface plasmon resonance (SPR) or fluorescence polarization .
- Molecular docking : Predict binding modes with proteins like COX-2 or DNA topoisomerases using software such as AutoDock Vina .
- Cellular models : Evaluate anti-inflammatory or anticancer activity in cell lines (e.g., IC₅₀ determination in MCF-7 or RAW 264.7 cells) . Include controls (e.g., known inhibitors) and replicate experiments to validate reproducibility .
Q. How can contradictory bioactivity data across studies be resolved?
- Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents (e.g., 3-ethyl vs. 3-allyl groups) to identify critical functional groups .
- Experimental replication : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced antioxidant activity in compounds with electron-donating substituents .
Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic use?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to enhance solubility without compromising activity .
- In silico ADMET prediction : Use tools like SwissADME to optimize logP values (<5) and reduce hepatotoxicity risks .
- In vivo testing : Conduct pharmacokinetic studies in rodent models to assess bioavailability and half-life .
Methodological Focus
Q. What advanced techniques are essential for analyzing stereochemical configuration?
- X-ray crystallography : Resolve the Z/E configuration of the methylidene group and confirm intramolecular hydrogen bonding .
- Chiral HPLC : Separate enantiomers if racemization occurs during synthesis .
- Circular dichroism (CD) : Monitor conformational changes in solution under varying pH or temperature .
Q. How can computational methods predict binding affinity and selectivity?
- Molecular dynamics simulations : Model ligand-protein interactions over time (e.g., 100 ns trajectories) to assess stability .
- Free energy perturbation (FEP) : Calculate binding energy differences between analogs .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors) for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
